4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate
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Overview
Description
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate is a complex organic compound with a molecular formula of C16H19BrN2O5S . This compound is notable for its unique spirocyclic structure, which includes a bromophenyl group and a diazaspirodecane moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the bromophenyl group: This can be achieved through a substitution reaction where a bromophenyl moiety is introduced to the spirocyclic core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate can be compared with other similar compounds, such as:
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate: This compound has a similar structure but with a different spirocyclic core, leading to variations in its chemical and biological properties.
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: This compound features a bromophenyl group and a different heterocyclic core, resulting in distinct reactivity and applications.
The uniqueness of 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4
Properties
IUPAC Name |
(4-bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O5S/c17-12-4-6-13(7-5-12)24-25(22,23)11-10-19-14(20)16(18-15(19)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYXWQHLZWIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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